![molecular formula C20H13N3S B5762808 4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related imidazole derivatives, including those with complex substituents, often involves multi-component reactions or condensation processes. For instance, novel imidazole derivatives have been synthesized through a one-pot, four-component reaction, highlighting an efficient and straightforward method that could be analogous to synthesizing our compound of interest (Alizadeh-bami et al., 2019).
Molecular Structure Analysis
The crystal structure and molecular interactions of imidazole derivatives provide insights into their stability and reactivity. Studies on similar compounds have utilized X-ray analysis and theoretical calculations to understand the electronic and spatial structure, such as the work by Ivachtchenko et al., who developed a method for synthesizing and analyzing the molecular structure of imidazole derivatives, predicting their pharmacological activity (Ivachtchenko et al., 2019).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including electrophilic substitution and condensation reactions, as demonstrated by Vlasova et al. in their synthesis and study of the electrophilic substitution reactions of 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles (Vlasova et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and handling of the compound. These properties can be inferred from related studies, like the spectroscopic and thermodynamic analysis conducted by Uppal et al. on similar imidazole derivatives (Uppal et al., 2019).
Chemical Properties Analysis
The chemical behavior, including reactivity with different reagents and stability under various conditions, is essential for understanding the compound's potential applications. Research by Wang et al. on designing and synthesizing selective farnesyltransferase inhibitors provides insights into the chemical properties and reactivity of structurally related benzonitriles (Wang et al., 2004).
properties
IUPAC Name |
4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3S/c21-13-14-8-10-16(11-9-14)20-22-18(15-5-2-1-3-6-15)19(23-20)17-7-4-12-24-17/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPPGPMEYLGTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]benzonitrile |
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